molecular formula C16H13NO2 B2454091 6-(benzyloxy)-1H-indole-2-carbaldehyde CAS No. 2108513-11-5

6-(benzyloxy)-1H-indole-2-carbaldehyde

Cat. No.: B2454091
CAS No.: 2108513-11-5
M. Wt: 251.285
InChI Key: RXLIHWDWKBANOD-UHFFFAOYSA-N
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Description

6-(benzyloxy)-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a phenylmethoxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include phenylhydrazine and a suitable aldehyde precursor.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as refluxing with methanesulfonic acid in methanol to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in halogenated or nitro-substituted indoles.

Scientific Research Applications

6-(benzyloxy)-1H-indole-2-carbaldehyde has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with similar structural features but different functional groups.

    6-Methoxy-1H-indole-2-carbaldehyde: Similar structure but with a methoxy group instead of a phenylmethoxy group.

Uniqueness

6-(benzyloxy)-1H-indole-2-carbaldehyde is unique due to its phenylmethoxy group, which can enhance its biological activity and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

6-phenylmethoxy-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-14-8-13-6-7-15(9-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIHWDWKBANOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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